molecular formula C17H17N3O B2780679 2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 331739-50-5

2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B2780679
CAS No.: 331739-50-5
M. Wt: 279.343
InChI Key: DBGYVGHZDUOFGM-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one (molecular formula: C₁₇H₁₇N₃O, molecular weight: 279.34) is a tricyclic heterocyclic compound featuring a pyrazole ring fused with a partially saturated quinazolinone core. The tetrahydropyrazolo moiety imparts conformational rigidity, while the 2-methyl and 3-phenyl substituents modulate electronic and steric properties, influencing reactivity and biological activity . This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive pyrazoloquinazolinones, which exhibit antiallergic, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

2-methyl-3-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-15(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)17(21)20(16)19-11/h2-4,7-8,19H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCDWWRANUMHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=C(CCCC3)C(=O)N2N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinazoline precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the temperature is maintained between 80-120°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted pyrazoloquinazolines.

Scientific Research Applications

2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.

    Medicine: Explored for its anti-inflammatory and anticancer properties, showing promise in preclinical studies.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or slowed cancer cell proliferation. The compound also interacts with signaling pathways involved in cell survival and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[5,1-b]quinazolin-9(4H)-one scaffold allows diverse functionalization. Key analogues include:

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight Melting Point (°C) HPLC Purity (%) Biological Activity
2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one R₁=CH₃, R₂=Ph, R₃=H 279.34 Not reported Not reported Antimicrobial (inferred)
4-[(Naphthalen-1-yl)methyl]-2-(pyridin-3-yl)pyrazolo[5,1-b]quinazolin-9(4H)-one (10b) R₁=Pyridin-3-yl, R₂=Naphthylmethyl 393.42 245 99.5 Thrombin inhibition
4-[(5-Chlorothiophen-2-yl)methyl]-2-(pyridin-3-yl)pyrazolo[5,1-b]quinazolin-9(4H)-one (10e) R₁=Pyridin-3-yl, R₂=5-Cl-thiophenylmethyl 393.06 248–249 97.9 Thrombin inhibition
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one R₁=Br, R₂=H 268.11 Not reported Not reported Synthetic intermediate
2-Methyl-3-(aryldiazenyl)pyrazolo[5,1-b]quinazolin-9(3H)-ones R₁=CH₃, R₂=aryldiazenyl ~300–350 180–220 Not reported Antibacterial, antifungal

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Bromo (Br) or nitro (NO₂) substituents (e.g., in 5,7-dinitro derivatives) enhance planarity and π-π stacking, as seen in crystal structures .
  • Aromatic Substituents: Pyridyl or naphthyl groups (e.g., 10b, 10e) improve thrombin inhibition by enabling non-covalent interactions (e.g., hydrogen bonding, π-stacking) .
  • Tetrahydropyrazolo vs.
Physicochemical Properties
  • Melting Points : Higher melting points (e.g., 272°C for 10d ) correlate with increased rigidity from fused aromatic systems .
  • Chromatographic Behavior : TLC Rf values (e.g., 0.43 for 10b ) reflect polarity differences influenced by substituents .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds (e.g., 2.61 Å in 5,7-dinitro derivatives) stabilize crystal packing .

Biological Activity

2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H16N4O
  • Molecular Weight : 240.31 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of tetrahydropyrazoloquinazoline compounds show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-methyl-3-phenyl have demonstrated inhibition of cell proliferation in breast and colon cancer models.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary studies suggest it may inhibit the growth of bacteria and fungi.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress levels within cells, contributing to its anticancer and neuroprotective effects.

Anticancer Activity

A study conducted on various derivatives of tetrahydropyrazoloquinazolines indicated that certain modifications enhanced their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results showed an IC50 value of approximately 10 µM for some derivatives .

Neuroprotective Effects

Research focused on the neuroprotective potential revealed that the compound could inhibit AChE activity with an IC50 value around 15 µM. This suggests a possible application in treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AnticancerBreast Cancer Cell LinesIC50 ~10 µM
AntimicrobialVarious Bacterial StrainsInhibition of growth
NeuroprotectionAChE InhibitionIC50 ~15 µM

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